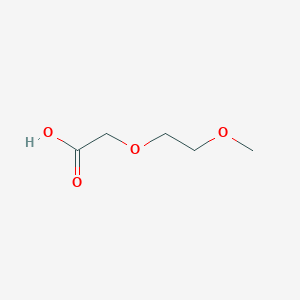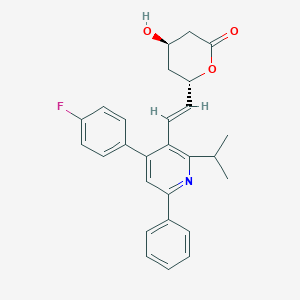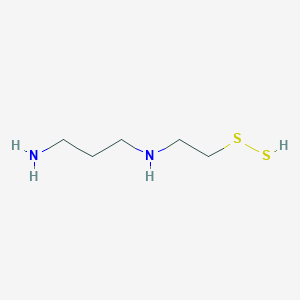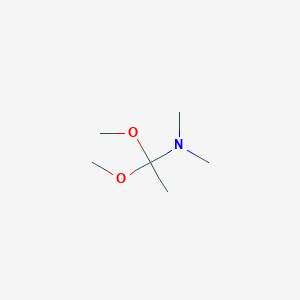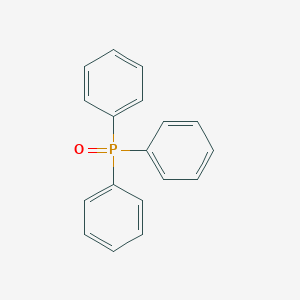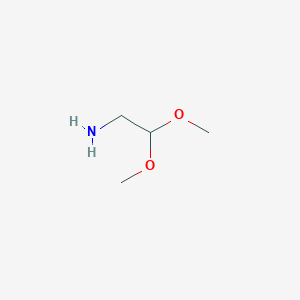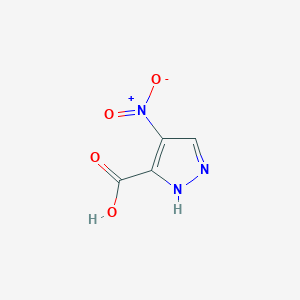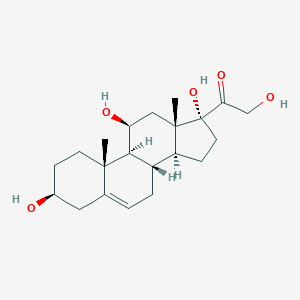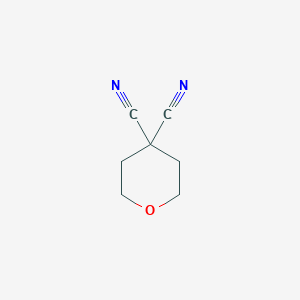
二氢-2H-吡喃-4,4(3H)-二腈
描述
Dihydro-2H-pyran-4,4(3H)-dicarbonitrile is a heterocyclic compound which belongs to the class of organic compounds known as pyranones. It is found in a variety of natural products and is used in a wide range of applications, including as a building block for synthetic drugs, as a precursor to many other organic compounds, and as a catalyst in organic synthesis. This compound has been studied extensively and has been found to have a variety of biochemical and physiological effects, as well as a number of advantages and limitations for lab experiments. In
科学研究应用
Medicinal Chemistry and Drug Development
Dihydro-2H-pyran-4,4(3H)-dicarbonitrile exhibits promising pharmacological properties. Researchers have explored its potential as an NMDA receptor modulator . NMDA receptors play a vital role in excitatory synaptic transmission and are involved in various brain functions, including learning and memory . Additionally, in vitro studies have demonstrated its anti-influenza virus activity , suggesting its candidacy for developing new antiviral drugs or treatments against influenza .
Protecting Group in Organic Synthesis
The compound finds application as a protecting group for alcohols. Specifically, it serves as a 4-methoxytetrahydropyran-4-yl protecting group . This protective strategy is advantageous over using 3,4-dihydro-2H-pyran, offering versatility in nucleotide synthesis and other organic transformations .
Industrial Chemistry and Fine Chemicals
Dihydro-2H-pyran-4,4(3H)-dicarbonitrile has potential in the synthesis of symmetric tetra-substituted methanes . These compounds are valuable intermediates in the production of fine chemicals, pharmaceuticals, and agrochemicals .
Biopharmaceutical Production
Researchers have explored its utilization as an inhibitor of semicarbazide-sensitive amine oxidase (SSAO) . SSAO is implicated in various physiological processes, including glucose metabolism and vascular function. Inhibition of SSAO may have therapeutic implications .
属性
IUPAC Name |
oxane-4,4-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-5-7(6-9)1-3-10-4-2-7/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWZQQPETNQTFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561428 | |
| Record name | Oxane-4,4-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydro-2H-pyran-4,4(3H)-dicarbonitrile | |
CAS RN |
111511-90-1 | |
| Record name | Tetrahydro-4H-pyran-4,4-dicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111511-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxane-4,4-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

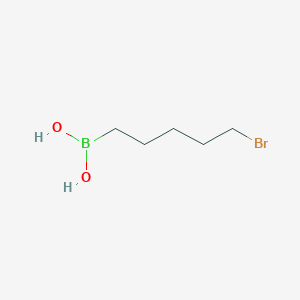
![Furo[3,2-c]pyridine-2-sulfonamide](/img/structure/B45197.png)

